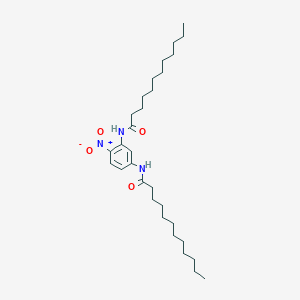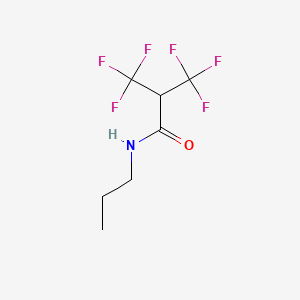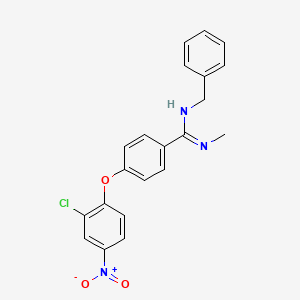![molecular formula C25H18N6O10 B12465150 N,N'-[methanediylbis(oxybenzene-2,1-diyl)]bis(2,4-dinitroaniline)](/img/structure/B12465150.png)
N,N'-[methanediylbis(oxybenzene-2,1-diyl)]bis(2,4-dinitroaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{2-[(2,4-DINITROPHENYL)AMINO]PHENOXYMETHOXY}PHENYL)-2,4-DINITROANILINE is a complex organic compound characterized by the presence of multiple nitro groups and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-[(2,4-DINITROPHENYL)AMINO]PHENOXYMETHOXY}PHENYL)-2,4-DINITROANILINE typically involves multiple steps, starting with the nitration of aniline derivatives to introduce nitro groups. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to achieve nitration. Subsequent steps may involve the coupling of the nitrated intermediates with other aromatic compounds through reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-{2-[(2,4-DINITROPHENYL)AMINO]PHENOXYMETHOXY}PHENYL)-2,4-DINITROANILINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Substitution reagents: Halogens, sulfonic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(2-{2-[(2,4-DINITROPHENYL)AMINO]PHENOXYMETHOXY}PHENYL)-2,4-DINITROANILINE has several applications in scientific research:
Mechanism of Action
The mechanism by which N-(2-{2-[(2,4-DINITROPHENYL)AMINO]PHENOXYMETHOXY}PHENYL)-2,4-DINITROANILINE exerts its effects involves interactions with various molecular targets. The nitro groups and aromatic rings allow it to participate in electron transfer reactions and form stable complexes with proteins and other biomolecules. These interactions can modulate enzyme activity and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
2,4-Dinitrodiphenylamine: Used as a chromogenic chemosensor and in the study of organic reactions.
Uniqueness
N-(2-{2-[(2,4-DINITROPHENYL)AMINO]PHENOXYMETHOXY}PHENYL)-2,4-DINITROANILINE is unique due to its complex structure, which combines multiple nitro groups and aromatic rings, providing it with distinct chemical properties and a wide range of applications in various scientific fields .
Properties
Molecular Formula |
C25H18N6O10 |
|---|---|
Molecular Weight |
562.4 g/mol |
IUPAC Name |
N-[2-[[2-(2,4-dinitroanilino)phenoxy]methoxy]phenyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C25H18N6O10/c32-28(33)16-9-11-18(22(13-16)30(36)37)26-20-5-1-3-7-24(20)40-15-41-25-8-4-2-6-21(25)27-19-12-10-17(29(34)35)14-23(19)31(38)39/h1-14,26-27H,15H2 |
InChI Key |
FABMVQCKAKZQNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OCOC3=CC=CC=C3NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-{[(3-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12465068.png)

![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12465078.png)
![N-(3,4-dichlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12465093.png)
![2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12465095.png)

![2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12465114.png)

![48-[3-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[(2-amino-4-methylpentanoyl)amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B12465132.png)
![1-(3-chlorophenyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465152.png)

![2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid](/img/structure/B12465163.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465171.png)
![N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465179.png)
